(3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide
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Overview
Description
(3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide: is an organic compound with a unique structure that includes an amino group, a thiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylthiophene-2-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using reagents like thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃) or an amine.
Reduction: The amide is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents like LiAlH₄.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Amino derivatives
Substitution: Substituted amides and amines
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various applications.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
(3R)-3-Amino-3-(5-methylpyridin-2-YL)propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide lies in its thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m1/s1 |
InChI Key |
PYTVBKRXSYQMNC-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=CC=C(S1)C(CC(=O)N)N |
Origin of Product |
United States |
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